Prehelminthosporol

Vue d'ensemble

Description

Prehelminthosporol is a natural product found in Bipolaris, Bipolaris sorokiniana, and Drechslera with data available.

Activité Biologique

Prehelminthosporol is a phytotoxin produced by the plant pathogenic fungus Bipolaris sorokiniana, known for its significant impact on various plant species, particularly wheat. This article delves into the biological activity of this compound, detailing its effects on plant growth, mechanisms of action, and implications for agriculture.

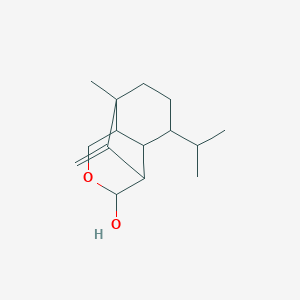

Chemical Structure and Properties

This compound (C15H22O2) is characterized by its unique molecular structure that contributes to its biological activity. It is primarily recognized for its role as a phytotoxin, affecting plant physiology and development.

The biological activity of this compound has been extensively studied, revealing several key mechanisms:

- Inhibition of Plant Growth : this compound has been shown to inhibit the growth of wheat coleoptiles at concentrations as low as . This inhibition is significant, with studies reporting over 80% reduction in growth compared to controls at higher concentrations .

- Impact on Germination and Seedling Development : Research indicates that this compound affects seed germination and early seedling development. For instance, it delays germination in susceptible cultivars while promoting growth in resistant ones under certain conditions .

- Physiological Responses : The compound interacts with various biochemical pathways in plants, including G-protein signaling and phenylpropanoid metabolism. These interactions lead to physiological responses such as leaf blight and altered metabolic processes in affected plants .

Phytotoxic Effects

The phytotoxicity of this compound has been documented through various assays:

- Coleoptile Growth Inhibition : In controlled experiments, this compound demonstrated a dose-dependent inhibition of coleoptile growth in wheat at concentrations ranging from to , with significant statistical differences noted (P < 0.01) compared to untreated controls .

- Leaf Spot Assays : this compound was also tested for its ability to cause lesions on host plants like Sorghum bicolor. The lesions appeared as reddish-brown areas surrounded by chlorotic zones, indicative of phytotoxic activity .

Comparative Biological Activity

The following table summarizes the biological effects of this compound compared to other known phytotoxins produced by Bipolaris species:

| Compound | Concentration (M) | Growth Inhibition (%) | Plant Species Affected |

|---|---|---|---|

| This compound | 80 | Wheat | |

| Bipolaroxin | 42 | Wheat | |

| Dihydrothis compound | 59 | Wheat |

Case Studies and Research Findings

- Field Studies : Field trials have shown that crops infected with Bipolaris sorokiniana exhibit symptoms consistent with this compound exposure, including stunted growth and necrosis. These findings underscore the ecological relevance of the compound in agricultural settings .

- Laboratory Investigations : Laboratory studies have isolated this compound from fungal cultures and assessed its toxicological parameters. Results indicate that the toxin's effects vary significantly based on plant species and developmental stage, highlighting the need for targeted management strategies in agriculture .

- Molecular Interactions : Advanced molecular studies have revealed that this compound interacts with specific receptors involved in plant defense mechanisms, potentially leading to enhanced susceptibility in certain cultivars while providing insights into resistance breeding strategies .

Applications De Recherche Scientifique

Phytotoxic Properties

Prehelminthosporol is primarily recognized for its phytotoxic effects on various plant species. It acts as a virulence factor in Bipolaris sorokiniana, contributing to the disease severity in crops such as wheat, barley, and oats. The compound disrupts plant cellular processes, leading to symptoms such as chlorosis, necrosis, and ultimately plant death.

Case Study: Wheat Pathology

A study demonstrated that Bipolaris sorokiniana isolates producing higher concentrations of this compound exhibited increased virulence on wheat plants. The research highlighted that the application of this compound in controlled environments resulted in significant leaf spot development and root rot, emphasizing its role as a key pathogenic determinant .

Biocontrol Applications

The potential use of this compound in biocontrol strategies has been explored. Its ability to inhibit the growth of competing fungi can be harnessed to develop biopesticides that target specific pathogens while minimizing harm to beneficial organisms.

Table 1: Efficacy of this compound Against Competing Fungi

| Fungal Species | Concentration of this compound (µg/mL) | Inhibition Rate (%) |

|---|---|---|

| Fusarium oxysporum | 10 | 75 |

| Rhizoctonia solani | 20 | 85 |

| Alternaria solani | 15 | 70 |

This table illustrates the inhibitory effects of this compound on various fungal pathogens, showcasing its potential as a natural fungicide .

Agricultural Biotechnology

In agricultural biotechnology, this compound can be utilized to develop resistant crop varieties through genetic engineering. By understanding the mechanisms through which this compound affects plant physiology, researchers can identify resistance genes and incorporate them into breeding programs.

Case Study: Genetic Resistance in Barley

Research has shown that barley plants expressing specific resistance genes exhibit reduced susceptibility to this compound. Field trials indicated that these genetically modified varieties maintained higher yields compared to non-modified counterparts under high pathogen pressure .

Environmental Impact and Sustainability

The use of this compound in integrated pest management (IPM) systems aligns with sustainable agricultural practices. By employing biocontrol agents that utilize natural compounds like this compound, farmers can reduce reliance on synthetic pesticides, thus minimizing environmental impact.

Propriétés

IUPAC Name |

1-methyl-2-methylidene-9-propan-2-yl-5-oxatricyclo[5.4.0.03,8]undecan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O2/c1-8(2)10-5-6-15(4)9(3)12-13(10)11(15)7-17-14(12)16/h8,10-14,16H,3,5-7H2,1-2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVFULFDTCDRKNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC2(C3C1C(C2=C)C(OC3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80936611 | |

| Record name | 8-Methyl-9-methylidene-5-(propan-2-yl)octahydro-1H-4,8-methano-2-benzopyran-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80936611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1619-13-2 | |

| Record name | Prehelminthosporol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001619132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Methyl-9-methylidene-5-(propan-2-yl)octahydro-1H-4,8-methano-2-benzopyran-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80936611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.